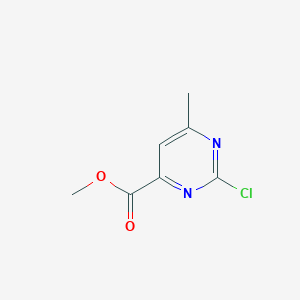![molecular formula C7H6N2O B1301650 2-Methyloxazolo[4,5-b]pyridine CAS No. 86467-39-2](/img/structure/B1301650.png)
2-Methyloxazolo[4,5-b]pyridine
Overview
Description
2-Methyloxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . This compound is part of the oxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities . The structure of this compound consists of a fused pyridine and oxazole ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 2-Methyloxazolo[4,5-b]pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-amino-3-hydroxypyridine with ethyl orthoacetate in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out at 120°C for 4 hours, followed by neutralization with triethylamine and purification using silica gel column chromatography . Another method involves the use of Al3±exchanged K10 clay as a catalyst in 5,5-dimethyl-1,3-cyclohexadiene at 140°C for 16 hours . These methods provide good yields and are commonly used in laboratory settings.
Chemical Reactions Analysis
2-Methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield pyridine derivatives .
Scientific Research Applications
2-Methyloxazolo[4,5-b]pyridine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential antitumor, antimicrobial, and anti-infective properties . The compound’s ability to permeate the blood-brain barrier makes it a candidate for neurological studies . Additionally, it is used in the development of cardiovascular and nervous system agents .
Mechanism of Action
The mechanism of action of 2-Methyloxazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as CYP1A2, which plays a role in drug metabolism . Its ability to interact with these enzymes can lead to various biological effects, including antimicrobial and antitumor activities . The exact molecular targets and pathways involved are still under investigation, but its interaction with enzymes and receptors is a key aspect of its mechanism of action .
Comparison with Similar Compounds
2-Methyloxazolo[4,5-b]pyridine can be compared with other similar compounds, such as oxazolo[3,2-a]pyridines and isoxazoles . These compounds share similar structural features but differ in their chemical and biological properties. For example, isoxazoles are known for their role in drug discovery and have significant biological interests . Oxazolo[3,2-a]pyridines, on the other hand, are used in the synthesis of aza[3.3.2]cyclazines, which have unique chemical properties . The uniqueness of this compound lies in its fused ring structure and its diverse range of applications in various fields of research .
Properties
IUPAC Name |
2-methyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXHOLCMGDAANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363252 | |
| Record name | 2-Methyloxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86467-39-2 | |
| Record name | 2-Methyloxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)











